An In-depth Technical Guide to 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and its Derivatives
An In-depth Technical Guide to 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and its Derivatives
This technical guide provides a comprehensive overview of the core properties of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and its key derivative, 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their chemical properties, synthesis, and applications in the pharmaceutical industry.
Part 1: 2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
This compound, with the CAS Number 20348-21-4, represents the core scaffold of this series. While public domain information regarding its specific biological activity and detailed experimental protocols is limited, its fundamental physicochemical properties have been characterized.
Core Properties
The following table summarizes the known quantitative data for 2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one.
| Property | Value | Reference |
| CAS Number | 20348-21-4 | [3][4] |
| Molecular Formula | C₉H₁₀N₂O₂ | [3][4][5] |
| Molecular Weight | 178.19 g/mol | [3][5] |
| Boiling Point | 352.5 °C at 760 mmHg | [4] |
| Density | 1.176 g/cm³ | [4] |
| Flash Point | 167 °C | [4] |
| Refractive Index | 1.524 | [4] |
| InChIKey | DMLNXUUGRSBBBR-UHFFFAOYSA-N | [4][5] |
| SMILES | CC1(C)C(=O)Nc2c(cccn2)O1 | [5] |
Chemical Structure
Part 2: 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
The 6-amino derivative (CAS Number: 1002726-62-6) is a compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of protein kinase inhibitors, most notably Fostamatinib.[2][6][7]
Core Properties
The table below outlines the basic properties of this key intermediate.
| Property | Value | Reference |
| CAS Number | 1002726-62-6 | [2][8][9] |
| Molecular Formula | C₉H₁₁N₃O₂ | [2][8][10] |
| Molecular Weight | 193.20 g/mol | [8][10] |
| Synonyms | 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one | [2][8][9] |
| InChIKey | HSYOWUOUDXDSMC-UHFFFAOYSA-N | [10] |
| SMILES | CC1(C)C(=O)Nc2c(ccc(N)n2)O1 | [10] |
| Purity | ≥98% | [8] |
| Storage | 4°C, protect from light | [8] |
Role in Pharmaceutical Synthesis
6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a pivotal building block in the synthesis of Fostamatinib, a spleen tyrosine kinase (Syk) inhibitor.[2] Fostamatinib is an approved medication for the treatment of chronic immune thrombocytopenia (ITP).[2][11] The synthesis involves the coupling of this intermediate with a substituted pyrimidine.
Biological Context: Syk Kinase Inhibition
Fostamatinib is a prodrug that is converted in the body to its active metabolite, R406.[12] R406 is a potent inhibitor of spleen tyrosine kinase (Syk), a key enzyme in the signaling pathway of immune cells.[1][11] By inhibiting Syk, R406 blocks the signaling cascade that leads to the destruction of platelets by the immune system in patients with ITP.[11]
Experimental Protocols
General Synthesis of 1,4-Oxazinone Precursors
While a specific protocol for 2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one is not detailed in the provided search results, a general method for preparing 1,4-oxazin-2-one intermediates involves the reaction of acetylene dicarboxylate and β-amino alcohol precursors.[13] These oxazinones can then be utilized in tandem cycloaddition/cycloreversion reactions to yield substituted pyridine products.[13]
Synthesis of Fostamatinib using the Key Intermediate
The synthesis of Fostamatinib from 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one involves a multi-step process. A reported large-scale synthetic route by Rigel Pharmaceuticals outlines the key transformations.[1]
-
Chlorination and Substitution: A pyrimidine starting material is chlorinated using POCl₃ at a high temperature. Upon cooling, a regioselective monosubstitution with an aminopyridine occurs to yield an intermediate pyrimidine.[1]
-
Coupling with the Key Intermediate: The resulting chloropyrimidine is then substituted with 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. This reaction typically requires heating in a solvent such as aqueous N-methyl-2-pyrrolidone (NMP).[1]
-
Installation of the Phosphate Side Chain: The phosphate side chain, which is characteristic of Fostamatinib being a prodrug, is installed via alkylation under primary conditions.[1]
-
Final Steps and Isolation: The final steps involve the conversion to a solvate to enable purification, followed by reaction with triethylamine and sodium 2-ethylhexanoate to yield Fostamatinib, which can be isolated as a hexahydrate.[1]
Conclusion
The 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold is a valuable structural motif in medicinal chemistry. While the parent compound is a subject of basic chemical interest, its 6-amino derivative has proven to be a critical intermediate in the development of targeted therapies. The successful synthesis of the Syk kinase inhibitor Fostamatinib highlights the importance of this class of compounds and underscores the potential for the development of further novel therapeutics based on the pyrido[3,2-b]oxazinone core. The information and protocols outlined in this guide provide a foundational resource for researchers and professionals engaged in the field of drug discovery and development.
References
- 1. The synthesis method of Fostamatinib_Chemicalbook [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one [oakwoodchemical.com]
- 4. echemi.com [echemi.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. nbinno.com [nbinno.com]
- 8. chemscene.com [chemscene.com]
- 9. 6-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one suppliers & manufacturers in China [m.chemicalbook.com]
- 10. GSRS [precision.fda.gov]
- 11. Fostamatinib | C23H26FN6O9P | CID 11671467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
